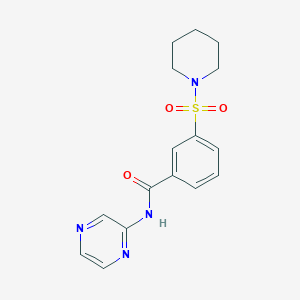

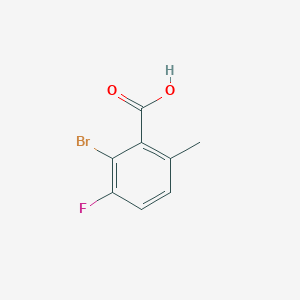

![molecular formula C13H25N3O3 B2681269 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1353961-61-1](/img/structure/B2681269.png)

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a type of tert-butyl ester, which is often used in the field of synthetic organic chemistry . It involves the use of Boc (tert-butyl carbamate) protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The compound contains one or two Boc-groups resulting from dual protection of amines and amides .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The 3D structure of two Boc-compounds of this type, one containing acetyl and one benzoyl, was determined by X-ray crystallography . Evidence for strong interaction of their acyl - and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

Boc-protected amines and amino acids can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection . Like the N-Boc-N-acylamides described above, also benzyl-substituted Boc2-derivatives rearrange easily in the presence of strong base providing the corresponding Boc-phenylglycine tert-butyl esters .Physical And Chemical Properties Analysis

The compound is a type of tert-butyl ester, which is often used in the field of synthetic organic chemistry . It involves the use of Boc (tert-butyl carbamate) protection, which was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .Wissenschaftliche Forschungsanwendungen

Peptide Modification and Synthesis

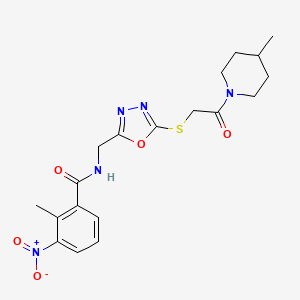

One significant application of compounds related to 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is in peptide modification. For instance, the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues demonstrates how such compounds can be utilized in generating new peptides with varied functionalities. This approach allows for the introduction of alkyl groups into the peptide backbone, offering pathways to modify peptide properties and enhance their biological activity or stability. This method has shown excellent yields and has been utilized to produce peptides containing alkylated aminomalonic acid, a lower homolog of aspartic acid, showcasing the versatility of this approach in peptide chemistry (Thomas Matt & Dieter Seebach, 1998).

Asymmetric Synthesis

Another noteworthy application is in the asymmetric synthesis of piperidinedicarboxylic acid derivatives. These compounds serve as crucial intermediates in the production of various bioactive molecules. The synthesis involves starting from simple amino acids like L-aspartic acid, showcasing the potential of using tert-butyl ester compounds in synthesizing complex, chiral molecules. This method highlights the importance of such compounds in constructing molecules with precise stereochemistry, essential for drug development and the study of biological systems (C. Xue et al., 2002).

Molecular Structure Elucidation

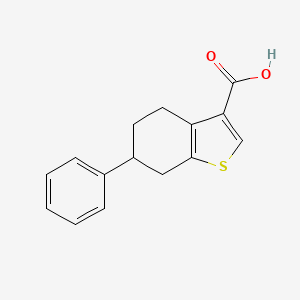

Research has also extended into the molecular structure analysis of related cyclic amino acid esters. For instance, the characterization of chiral cyclic amino acid esters synthesized from corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters provides insights into their crystal structure and potential applications in materials science and pharmaceuticals. Such studies are fundamental in understanding the properties of these compounds and exploring their applications in various fields (T. Moriguchi et al., 2014).

Wirkmechanismus

Zukünftige Richtungen

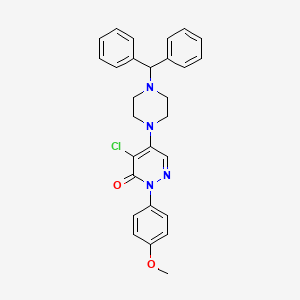

The use of Boc protection continues to play an important role in the field of peptide synthesis . More recently, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that the use of such compounds, including “3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester”, will continue to be important in future research and applications.

Eigenschaften

IUPAC Name |

tert-butyl 3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYOIYYAQLFEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1353961-61-1 |

Source

|

| Record name | tert-butyl 3-(2-amino-N-methylacetamido)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)-1,4-diazabicyclo[3.2.1]octan-4-yl]-phenylmethanone](/img/structure/B2681187.png)

![1-(6-Methyl-1-oxaspiro[2.5]octan-6-yl)pyrrolidine](/img/structure/B2681188.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681197.png)

![1-(3,5-difluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)methanesulfonamide](/img/structure/B2681201.png)

![[4-(Chloromethyl)oxan-4-yl]methanol](/img/structure/B2681209.png)